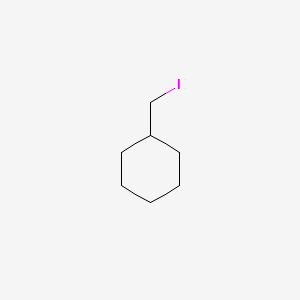

(Iodomethyl)cyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis: A Versatile Precursor

One potential application of iodomethylcyclohexane lies in its use as a precursor for the synthesis of more complex organic molecules. The presence of the reactive iodine atom allows for various substitution reactions, where the iodine is replaced with other functional groups. This versatility makes it a valuable building block for the construction of diverse organic compounds with specific functionalities. For example, researchers have utilized iodomethylcyclohexane to synthesize:

- Cyclohexylmethanol: This compound finds applications in various fields, including as a solvent, a fragrance ingredient, and a precursor to other chemicals .

- Cyclohexylmethyl halides: These compounds, where the halogen atom can be chlorine, bromine, or fluorine, serve as important intermediates in organic synthesis .

(Iodomethyl)cyclohexane, also known as cyclohexyl iodide or iodo-cyclohexane, is an organic compound with the molecular formula . It consists of a cyclohexane ring with an iodomethyl group attached, which makes it a member of the alkyl halides. The presence of iodine as a substituent influences its chemical properties significantly, particularly its reactivity in nucleophilic substitution and elimination reactions. The compound has a molecular weight of approximately 210.06 g/mol and is characterized by its distinctive structure that includes six carbon atoms arranged in a cyclic formation.

- Nucleophilic Substitution Reactions: The compound can undergo reactions where nucleophiles attack the carbon atom bonded to iodine, resulting in the substitution of the iodine atom with another functional group.

- Elimination Reactions: It can also undergo elimination reactions such as and , where the removal of iodine leads to the formation of alkenes. The mechanism requires an anti-periplanar arrangement between the leaving group (iodine) and a hydrogen atom on an adjacent carbon .

- Dehydrohalogenation: In the presence of strong bases, (iodomethyl)cyclohexane can lose hydrogen iodide to form cyclohexene .

Several synthesis methods for (iodomethyl)cyclohexane exist:

- Direct Halogenation: Cyclohexane can be reacted with iodine in the presence of UV light or heat, leading to the formation of (iodomethyl)cyclohexane.

- Alkylation Reactions: An alkyl halide can be reacted with cyclohexanol in the presence of acid catalysts, leading to the formation of (iodomethyl)cyclohexane through an mechanism.

- Electrophilic Addition: Cyclohexene can react with iodine monochloride in a polar solvent to yield (iodomethyl)cyclohexane .

(Iodomethyl)cyclohexane shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

The presence of iodine in (iodomethyl)cyclohexane provides distinct reactivity compared to bromine or chlorine derivatives, particularly in nucleophilic substitution mechanisms where steric factors play a crucial role.